Alvimopan Acyl-beta-D-glucuronide Alvimopan Acyl-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245183
InChI: InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)
SMILES:
Molecular Formula: C31H40N2O10
Molecular Weight: 600.7 g/mol

Alvimopan Acyl-beta-D-glucuronide

CAS No.:

Cat. No.: VC16245183

Molecular Formula: C31H40N2O10

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Alvimopan Acyl-beta-D-glucuronide -

Specification

Molecular Formula C31H40N2O10
Molecular Weight 600.7 g/mol
IUPAC Name 6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)
Standard InChI Key CXXURJOYZYSQEO-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Alvimopan Acyl-β-D-glucuronide is a conjugate formed by the linkage of alvimopan with glucuronic acid via an acyl bond. Its molecular formula is C₃₁H₄₀N₂O₁₀, with a molecular weight of 600.66 g/mol . The compound’s CAS registry number is 1260616-95-2, and it is classified under hybrid peptides due to its peptidomimetic structure .

Table 1: Key Chemical Properties of Alvimopan Acyl-β-D-glucuronide

PropertyValueSource
Molecular FormulaC₃₁H₄₀N₂O₁₀
Molecular Weight600.66 g/mol
CAS Number1260616-95-2
Protein Binding94%
Half-Life10–18 hours

The structural uniqueness of this metabolite lies in its glucuronide moiety, which enhances its polarity and facilitates excretion via renal and biliary pathways . Unlike alvimopan, which exhibits 80–90% plasma protein binding, the glucuronide conjugate demonstrates 94% binding, primarily to albumin .

Pharmacokinetics and Metabolic Pathways

Metabolism and Excretion

  • Primary Pathway: Biliary excretion of unabsorbed alvimopan, followed by intestinal hydrolysis to the glucuronide metabolite .

  • Elimination: Feces (via biliary secretion) and urine (35% of total clearance) .

  • Half-Life: Terminal half-life ranges from 10 to 18 hours, mirroring alvimopan’s pharmacokinetics .

Factors Influencing Metabolism

  • Acid Blockers/Proton Pump Inhibitors: Reduce metabolite plasma concentrations by 49% .

  • Preoperative Oral Antibiotics: Reduce metabolite levels by 81% due to gut microbiota suppression .

  • Race: Lower metabolite concentrations observed in Black (−43%) and Hispanic (−82%) patients compared to Caucasians .

Analytical and Research Considerations

Detection Methods

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify alvimopan and its glucuronide metabolite in plasma .

  • Challenges: High inter-subject variability in metabolite levels complicates pharmacokinetic modeling .

Research Gaps

  • Toxicological Studies: No data exist on the metabolite’s potential for organ toxicity or genotoxicity.

  • Drug Interaction Potential: While in vitro studies suggest no CYP or p-glycoprotein interactions, clinical studies with strong p-glycoprotein inhibitors (e.g., cyclosporine) are lacking .

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